molecular formula C34H44O19 B1251571 Luteoside B

Luteoside B

カタログ番号: B1251571
分子量: 756.7 g/mol
InChIキー: TXKTYFANELXKLG-WOKZDXPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Luteoside B is a phenylpropanoid glycoside (PhG) isolated from multiple plant species, including Tecoma mollis, Markhamia lutea, and Dolichandrone serrulata . Structurally, it belongs to a class of compounds characterized by a phenylethanol moiety linked to sugar groups, which are critical for bioactivity. Luteoside B has garnered attention for its potent antiparasitic activity, particularly against Leishmania species, where it outperforms other PhGs in inhibiting protozoal growth and prolonging survival in murine models . Its mechanism may involve immunomodulatory pathways, such as upregulation of IFN-γ, though detailed molecular targets remain under investigation. Additionally, Luteoside B has been identified in traditional medicinal plants like Lamiophlomis rotata, with quantified concentrations ranging from 1.32–6.88 mg/g depending on plant origin and processing methods .

特性

分子式

C34H44O19

分子量

756.7 g/mol

IUPAC名

[(2R,3R,4S,5R,6R)-5-[(2S,3S,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H44O19/c1-15-24(41)26(43)27(44)31(50-15)52-28-25(42)22(12-48-23(40)7-4-16-2-5-18(36)20(38)10-16)51-32(47-9-8-17-3-6-19(37)21(39)11-17)29(28)53-33-30(45)34(46,13-35)14-49-33/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28-,29+,30+,31-,32+,33-,34+/m0/s1

InChIキー

TXKTYFANELXKLG-WOKZDXPSSA-N

異性体SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@H]([C@](CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O)O

正規SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(CO3)(CO)O)O)OCCC4=CC(=C(C=C4)O)O)COC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O)O

同義語

1-O-(3,4--dihydroxyphenyl)ethyl apiofuranosyl-1-2-rhamnopyranosyl(1-3)-6-O-caffeoylglucopyranoside
luteoside B

製品の起源

United States

類似化合物との比較

Table 1: Comparative Analysis of Luteoside B and Related PhGs

Compound Source Structural Features Key Bioactivities Potency/IC50/Content References
Luteoside B Tecoma mollis, Markhamia lutea Phenylethanoid core with specific glycosylation Antileishmanial, immunomodulatory (IFN-γ upregulation) Strongest antileishmanial activity ; 1.32–6.88 mg/g in L. rotata
Luteoside A Tecoma mollis Structural isomer of Luteoside B Antileishmanial Slightly lower activity than Luteoside B
Luteoside C Markhamia lutea Additional glycosylation or substituent Antiviral (SARS-CoV-2 M<sup>pro</sup> inhibition) Most potent M<sup>pro</sup> inhibitor in silico
Verbascoside Widespread in plants C-4 apiose group Antiparasitic, antidiabetic (α-glucosidase inhibition), anticancer (redifferentiation of malignant cells) IC50 = 6.50 μg/mL (α-glucosidase) ; 0.66–8.60 mg/g in L. rotata
Forsythoside B Various Rhamnose addition at third position Reduced antimicrobial activity due to steric hindrance Inactive against bacteria
Samioside Unspecified C-4 apiose modification Enhanced antibacterial activity Higher potency than verbascoside

Key Findings and Mechanistic Insights

Antiparasitic Activity: Luteoside B and A from Tecoma mollis exhibit the strongest antileishmanial effects among PhGs, surpassing verbascoside in efficacy . This suggests that minor structural variations, such as glycosylation sites, critically influence antiparasitic activity. In contrast, verbascoside demonstrates broader applications, including inhibition of glucose uptake via GLUT1 and aldose reductase, making it a candidate for diabetes management .

Structural-Activity Relationships (SAR): The C-4 apiose group in samioside enhances antibacterial activity compared to verbascoside, whereas the addition of a third rhamnose in Forsythoside B abolishes antimicrobial effects . Luteoside B’s antiparasitic superiority over Luteoside A may stem from stereochemical or hydrogen-bonding differences in its glycosidic linkages.

Natural Abundance :

  • Quantitative studies reveal that Luteoside B content in L. rotata (1.32–6.88 mg/g) is comparable to verbascoside (0.66–8.60 mg/g) but lower than 8-O-acetyl shanzhiside methyl ester (3.39 mg/g in processed extracts) .

Q & A

Q. How can researchers identify and characterize Luteoside B in plant extracts?

Methodological Answer: Use hyphenated techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for preliminary identification. Validate structural features via Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and compare spectral data with published libraries. Ensure purity (>95%) using quantitative HPLC and elemental analysis .

Q. What in vitro assays are appropriate for assessing Luteoside B’s bioactivity?

Methodological Answer: Design assays based on target pathways (e.g., anti-inflammatory: COX-2 inhibition; antioxidant: DPPH/ABTS radical scavenging). Use cell culture models (e.g., RAW 264.7 macrophages for inflammation) with controls (vehicle, positive/negative controls). Quantify dose-response relationships via IC₅₀ calculations and validate with triplicate experiments to ensure statistical power .

Q. How can extraction protocols for Luteoside B be optimized for yield and reproducibility?

Methodological Answer: Perform solvent optimization (polarity gradients: ethanol-water mixtures) and parameter screening (temperature, time) using Response Surface Methodology (RSM) . Validate extraction efficiency via Ultraviolet-Visible (UV-Vis) spectroscopy and confirm compound stability under varying conditions (pH, light exposure) .

Advanced Research Questions

Q. What experimental strategies elucidate the molecular mechanism of Luteoside B’s activity?

Methodological Answer: Employ transcriptomic profiling (RNA-seq) or proteomic analysis (Western blot, SILAC) to identify differentially expressed genes/proteins. Validate targets via siRNA knockdown or CRISPR-Cas9 in relevant cell lines. Use molecular docking simulations (AutoDock Vina) to predict binding affinities to receptors like NF-κB or Nrf2 .

Q. How should researchers address contradictions in reported pharmacological data for Luteoside B?

Methodological Answer: Conduct meta-analyses of existing studies to identify confounding variables (e.g., solvent used, cell line variability). Replicate conflicting experiments under standardized conditions and apply Bland-Altman plots or Cohen’s κ to assess inter-study variability. Consider batch effects or compound degradation as potential sources of discrepancy .

Q. What methodologies evaluate synergistic effects between Luteoside B and other phytochemicals?

Methodological Answer: Use combination index (CI) analysis (Chou-Talalay method) in dose-matrix experiments. Perform isobolographic analysis to distinguish additive, synergistic, or antagonistic interactions. Validate findings in in vivo models (e.g., murine inflammation) with pharmacokinetic monitoring to rule out metabolic interference .

Q. How can researchers validate the purity and stability of synthesized Luteoside B derivatives?

Methodological Answer: Apply accelerated stability testing (ICH guidelines: 40°C/75% RH for 6 months) with periodic HPLC-MS analysis. Use X-ray crystallography or DSC (Differential Scanning Calorimetry) to confirm crystallinity and polymorphic consistency. Quantify degradation products via LC-TOF-MS and establish storage recommendations .

Q. What experimental designs minimize bias in in vivo toxicity studies of Luteoside B?

Methodological Answer: Use randomized block designs with blinded assessments of toxicity endpoints (e.g., ALT/AST levels, histopathology). Include negative/positive controls and power calculations for sample size. Apply ANCOVA to adjust for covariates like animal weight or baseline health status .

Q. How can computational approaches predict Luteoside B’s pharmacokinetic properties?

Methodological Answer: Use QSAR models (Quantitative Structure-Activity Relationships) to predict absorption (Caco-2 permeability), distribution (volume of distribution), and metabolism (CYP450 interactions). Validate predictions with in vitro ADME assays (e.g., microsomal stability, plasma protein binding) .

Q. What strategies ensure reproducibility of Luteoside B’s bioactivity across laboratories?

Methodological Answer: Share standardized protocols for compound handling (e.g., desiccation, light protection) and cell culture conditions (e.g., passage number, media composition). Conduct inter-laboratory validation with centralized compound aliquots and cross-lab statistical harmonization (e.g., Z’-factor for assay robustness) .

Methodological Resources

  • Data Interpretation : Apply Prism (GraphPad) for nonlinear regression analysis of dose-response curves. Use R/Bioconductor for omics data normalization and pathway enrichment .
  • Contradiction Analysis : Reference STREGA guidelines for reporting genetic association studies and ARRIVE 2.0 for animal research transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Luteoside B
Reactant of Route 2
Reactant of Route 2
Luteoside B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。